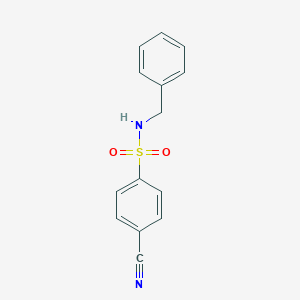

N-benzyl-4-cyanobenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-benzyl-4-cyanobenzenesulfonamide, also known as Sulfamethoxazole, is a sulfonamide antibiotic commonly used in the treatment of bacterial infections. It was first synthesized in the early 1960s and has since become a widely used antibiotic due to its effectiveness in treating a variety of bacterial infections.

Mechanism of Action

N-benzyl-4-cyanobenzenesulfonamide works by inhibiting the synthesis of folic acid in bacteria. Folic acid is essential for the production of DNA and RNA, and without it, bacterial growth is inhibited. N-benzyl-4-cyanobenzenesulfonamide specifically targets the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid.

Biochemical and Physiological Effects:

N-benzyl-4-cyanobenzenesulfonamide has been found to have minimal toxicity in humans. However, it can cause adverse reactions in some individuals, including skin rashes, fever, and gastrointestinal disturbances. It is also known to have potential interactions with other medications, particularly those that affect the liver.

Advantages and Limitations for Lab Experiments

N-benzyl-4-cyanobenzenesulfonamide is a widely used antibiotic in laboratory experiments due to its effectiveness against a wide range of bacterial infections. However, it does have limitations in terms of its specificity, as it can also inhibit the growth of beneficial bacteria. It is also important to note that the use of antibiotics in laboratory experiments can contribute to the development of antibiotic resistance.

Future Directions

There are several future directions for the study of N-benzyl-4-cyanobenzenesulfonamide. One area of research is the development of new antibiotics that are more specific and have fewer side effects. Another area of research is the study of the mechanisms of antibiotic resistance and the development of strategies to combat it. Additionally, there is a need for further research into the long-term effects of antibiotic use on human health and the environment.

Conclusion:

In conclusion, N-benzyl-4-cyanobenzenesulfonamide is a widely used antibiotic that has been extensively studied for its antibacterial properties. It works by inhibiting the synthesis of folic acid in bacteria and has been found to be effective against a wide range of bacterial infections. While it has minimal toxicity in humans, it can cause adverse reactions in some individuals and has limitations in terms of its specificity. There are several future directions for the study of N-benzyl-4-cyanobenzenesulfonamide, including the development of new antibiotics and the study of antibiotic resistance.

Synthesis Methods

The synthesis of N-benzyl-4-cyanobenzenesulfonamide involves the reaction of 4-aminobenzenesulfonamide and benzyl chloride in the presence of a base such as sodium hydroxide. The reaction produces N-benzyl-4-aminobenzenesulfonamide, which is then oxidized with potassium permanganate to produce N-benzyl-4-cyanobenzenesulfonamide.

Scientific Research Applications

N-benzyl-4-cyanobenzenesulfonamide has been extensively studied for its antibacterial properties. It has been found to be effective against a wide range of bacterial infections, including urinary tract infections, respiratory tract infections, and skin and soft tissue infections. It is also commonly used in combination with other antibiotics to treat more severe infections.

properties

Product Name |

N-benzyl-4-cyanobenzenesulfonamide |

|---|---|

Molecular Formula |

C14H12N2O2S |

Molecular Weight |

272.32 g/mol |

IUPAC Name |

N-benzyl-4-cyanobenzenesulfonamide |

InChI |

InChI=1S/C14H12N2O2S/c15-10-12-6-8-14(9-7-12)19(17,18)16-11-13-4-2-1-3-5-13/h1-9,16H,11H2 |

InChI Key |

BXPHUDHQIDMXCJ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)C#N |

Canonical SMILES |

C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)C#N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(allyloxy)phenyl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B267618.png)

![N-[2-(aminocarbonyl)phenyl]-3-bromo-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B267619.png)

![4-{[4-(2-Ethoxyethoxy)phenyl]amino}-4-oxobutanoic acid](/img/structure/B267620.png)

![2-[(2-methylprop-2-en-1-yl)oxy]-N-(2-phenylethyl)benzamide](/img/structure/B267625.png)

![3-butoxy-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B267630.png)

![N-{2-[(2-methyl-2-propenyl)oxy]phenyl}-N'-phenylurea](/img/structure/B267632.png)

![N-[4-(2-ethoxyethoxy)phenyl]-N'-phenylurea](/img/structure/B267634.png)

![N-[2-(allyloxy)phenyl]-2-chlorobenzamide](/img/structure/B267635.png)

![N-[2-(allyloxy)phenyl]-4-(2-methoxyethoxy)benzamide](/img/structure/B267638.png)

![N-[2-(allyloxy)phenyl]-2-methoxybenzamide](/img/structure/B267639.png)

![N-[2-(allyloxy)phenyl]-2-(4-chlorophenoxy)acetamide](/img/structure/B267640.png)

![N-[2-(allyloxy)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B267641.png)